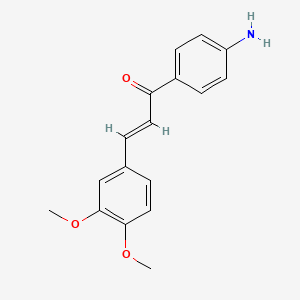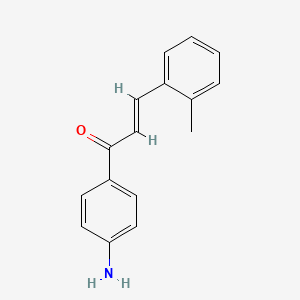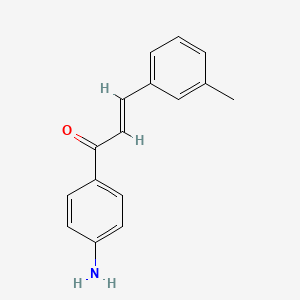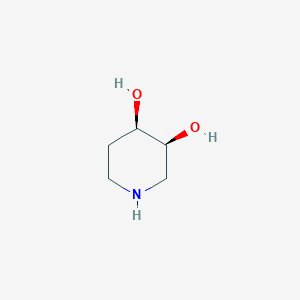
2-(4-(Hydroxymethyl)phenoxy)ethanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-(4-(Hydroxymethyl)phenoxy)ethanol consists of 9 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms. The molecular weight of this compound is 168.19 g/mol.Applications De Recherche Scientifique
Extraction in Aqueous Solutions
2-(4-hydroxyphenyl)ethanol, a component of 2-(4-(Hydroxymethyl)phenoxy)ethanol, has been studied for its extraction from aqueous solutions using emulsion liquid membranes. This process involves testing the effect of additives on solute permeation, with a focus on both physical and reactive extraction methods. The research includes modeling the extraction process and conducting batch extraction experiments under various conditions (Reis et al., 2006).
Synthesis of Novel Compounds
Spectroscopic Investigations
Spectroscopic investigations, including density functional theory, have been conducted on related compounds like 2-methoxy-4(phenyliminomethyl)phenol. These studies focus on understanding the molecular structure and properties, which are essential in fields like materials science (Hijas et al., 2018).
Pyrolysis Characteristics
Research on the pyrolysis characteristics of β-O-4 type model compounds, including variants of 2-methoxy-phenol-ethanol, provides insights into the thermal decomposition processes. This is crucial for applications in energy and materials science (Li et al., 2016).
Therapeutic Applicability in Dentistry
Tyrosol and hydroxytyrosol, related to 2-(4-hydroxyphenyl)ethanol, have been evaluated for their potential therapeutic applications in dentistry. These compounds exhibit antioxidant, anti-inflammatory, and anti-tumor properties, which could be beneficial in dental treatments (Ramos et al., 2020).
Alkaline Pulping Process
The impact of γ-hydroxymethyl groups on the β-O-4 bond cleavage during the alkaline pulping process was studied using non-phenolic lignin model compounds. This research is significant in the paper and pulp industry, demonstrating the chemical interactions crucial for material processing (Shimizu et al., 2013).
Solvation Studies under Subcritical Conditions
Molecular dynamics studies on the solvation of substituted propylbenzene in ethanol-water solutions provide insights into the behavior of similar compounds at a molecular level. This research is important for understanding solvent interactions and chemical stability (Antipova et al., 2020).
Catalytic Hydrothermal Liquefaction
Studies on catalytic hydrothermal liquefaction of rice straw in water/ethanol mixtures using reductive CuZnAl catalysts demonstrate the potential of 2-(4-(Hydroxymethyl)phenoxy)ethanol in biofuel production. This research is crucial for sustainable energy solutions (Zhou et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as phenoxyethanol, have antimicrobial properties and are used as preservatives in pharmaceuticals, cosmetics, and lubricants .
Mode of Action
It is known that similar compounds, such as phenoxyethanol, demonstrate antimicrobial ability .
Result of Action
Similar compounds, such as phenoxyethanol, have been shown to have antimicrobial properties .
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,10-11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICCZTUIGGIKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




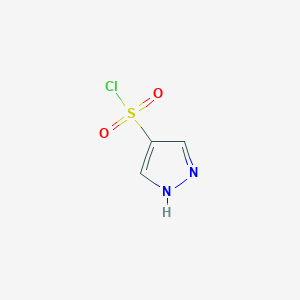
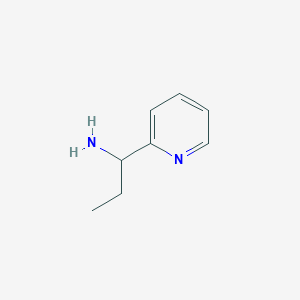


![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)

![N-[4-(Acetylamino)phenyl]-3-aminobenzamide](/img/structure/B1322736.png)

